Cas no 1699535-30-2 (1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol)

1-Amino-2-(3-chloro-4-methylphenyl)propan-2-ol is a chiral organic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structure, incorporating a chloro-methyl-substituted phenyl ring, enhances reactivity and selectivity in targeted reactions. The compound’s stereochemistry is particularly valuable for producing enantiomerically pure substances, critical in drug development. Its stability under standard conditions and compatibility with common solvents facilitate handling in synthetic workflows. Applications include use as a building block for bioactive molecules, such as adrenergic receptor ligands, where precise structural control is essential. The compound’s well-defined properties ensure reproducibility in research and industrial processes.
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol structure
1699535-30-2 structure
商品名:1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
CAS番号:1699535-30-2
MF:C10H14ClNO
メガワット:199.677261829376
CID:6151924
PubChem ID:107559640

1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
    • EN300-1985633
    • 1699535-30-2
    • インチ: 1S/C10H14ClNO/c1-7-3-4-8(5-9(7)11)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3
    • InChIKey: BUMJNSIKSUXNAI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=CC(=C1)C(C)(CN)O

計算された属性

  • せいみつぶんしりょう: 199.0763918g/mol
  • どういたいしつりょう: 199.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 46.2Ų

1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1985633-10.0g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
10g
$4236.0 2023-06-03
Enamine
EN300-1985633-0.25g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
0.25g
$708.0 2023-09-16
Enamine
EN300-1985633-1g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
1g
$770.0 2023-09-16
Enamine
EN300-1985633-5g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
5g
$2235.0 2023-09-16
Enamine
EN300-1985633-10g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
10g
$3315.0 2023-09-16
Enamine
EN300-1985633-0.5g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
0.5g
$739.0 2023-09-16
Enamine
EN300-1985633-0.1g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
0.1g
$678.0 2023-09-16
Enamine
EN300-1985633-5.0g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
5g
$2858.0 2023-06-03
Enamine
EN300-1985633-0.05g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
0.05g
$647.0 2023-09-16
Enamine
EN300-1985633-1.0g
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1699535-30-2
1g
$986.0 2023-06-03

1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol 関連文献

1-amino-2-(3-chloro-4-methylphenyl)propan-2-olに関する追加情報

1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol (CAS No. 1699535-30-2): A Comprehensive Overview

The compound 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol, identified by the CAS registry number 1699535-30-2, is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group (-NH₂) with a substituted phenyl ring and a hydroxyl group (-OH). The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.

Recent advancements in synthetic chemistry have highlighted the potential of 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated its utility in the development of novel pharmaceutical agents, particularly in the design of kinase inhibitors and other enzyme-targeting molecules. The ability to modify the substituents on the phenyl ring further enhances its versatility, enabling the creation of derivatives with tailored biological activities.

In terms of physical properties, 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it easier to handle in laboratory settings. The compound's stability under various reaction conditions has also been evaluated, ensuring its reliability as a starting material in organic synthesis.

The synthesis of 1-amino-2-(3-chloro-4-methylphenyl)propan-2 ol typically involves multi-step processes, including nucleophilic substitution, condensation reactions, and oxidation steps. Recent studies have focused on optimizing these reactions to improve yield and purity. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the formation of this compound while maintaining high stereochemical control.

One of the most promising applications of 1-amino-CAS 1699535 30 2 lies in its role as a chiral building block in asymmetric synthesis. Its chiral center allows for the formation of enantiomerically enriched compounds, which are highly valuable in drug discovery and development. Additionally, its ability to participate in hydrogen bonding makes it an ideal candidate for supramolecular chemistry applications, such as the construction of self-assembled nanostructures.

From an environmental standpoint, the biodegradability and toxicity profiles of 1-amino-CAS 1699535 30 2 have been assessed to ensure its safe handling and disposal. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. However, precautions should still be taken during its synthesis and use to prevent unintended exposure to sensitive ecosystems.

In conclusion, 1-amino-CAS 1699535 30 2 stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.

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